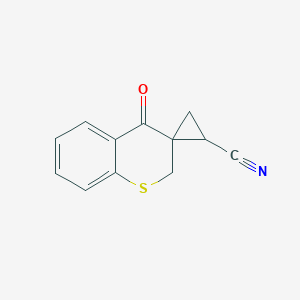
beta-(Spirocyanocyclopropyl)-thiochromanone
Vue d'ensemble
Description
Beta-(Spirocyanocyclopropyl)-thiochromanone (BCT) is a synthetic organic compound with a unique structure and properties. It is a member of the thiochromanone family of compounds and has been studied extensively for its potential applications in a variety of areas. BCT has been found to have anti-inflammatory, anti-fungal, anti-bacterial, and anti-viral properties, as well as potential applications in the treatment of cancer and other diseases. BCT is a promising compound for further research and development, and
Applications De Recherche Scientifique
Synthesis and Conformational Analysis
Beta-(Spirocyanocyclopropyl)-thiochromanone and its analogs have been a subject of interest in the field of synthetic organic chemistry. For instance, spiropyrazolines, which are structurally related, have been synthesized via cycloaddition of various chromanones and thiochromanones, showcasing their importance in regio- and stereoselective synthesis (Tóth et al., 1993).
Enantioselective Synthesis
The enantioselective synthesis of spirocyclic compounds, which can be related to beta-(Spirocyanocyclopropyl)-thiochromanone, has been a significant area of research. For example, enantiomerically pure spirocyclic aminochroman derivatives have been synthesized, highlighting the potential of these compounds in developing chiral, spirocyclic structures (Pavé et al., 2003).
Antimicrobial Applications
Spirocyclic chromanones and tetralones, which are structurally related to beta-(Spirocyanocyclopropyl)-thiochromanone, have been synthesized and evaluated for antimicrobial activities against human and plant pathogens. This illustrates the potential of these compounds in developing new antimicrobial agents (Arumugam et al., 2010).
Applications in Drug Discovery
The spirocyclic scaffold, as seen in beta-(Spirocyanocyclopropyl)-thiochromanone, is increasingly used in drug discovery. These structures are attractive due to their inherent three-dimensional nature, which allows for significant interactions with biological targets. Spirocycles are particularly prominent in natural products, which are often designed to interact with proteins, suggesting their potential in therapeutic applications (Zheng & Tice, 2016).
Propriétés
IUPAC Name |
4-oxospiro[2H-thiochromene-3,2'-cyclopropane]-1'-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c13-6-8-5-12(8)7-15-10-4-2-1-3-9(10)11(12)14/h1-4,8H,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKZMSZKRMWIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CSC3=CC=CC=C3C2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-(Spirocyanocyclopropyl)-thiochromanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036772.png)
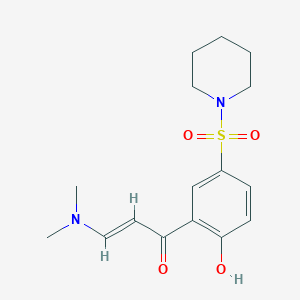
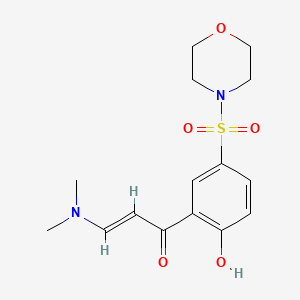
![4-chloro-N-(2-{8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}-2-oxoethyl)benzenecarboxamide](/img/structure/B3036775.png)
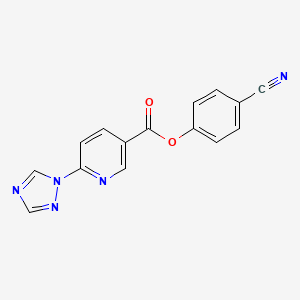

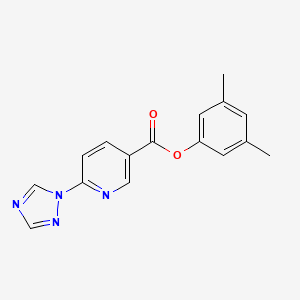
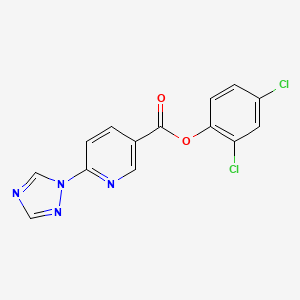
![5-[(E)-N-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B3036781.png)
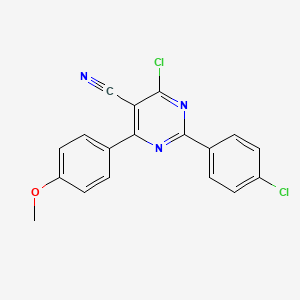
![4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3036787.png)
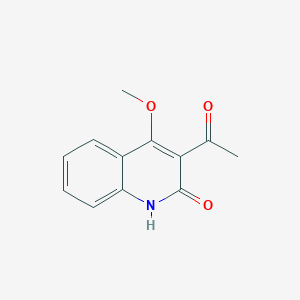
![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide](/img/structure/B3036792.png)
![4-benzyl-N-[3-(trifluoromethyl)benzyl]-1-phthalazinamine](/img/structure/B3036795.png)